3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(2-Oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thieno-pyrimidinone core with a 2-oxopropyl substituent at the 3-position. This compound (referred to as compound 9 in ) was synthesized via the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide with ethyl acetoacetate, yielding 42% with a melting point of 266–267°C . Its structure was confirmed by IR, $ ^1H $-NMR, and mass spectrometry. The presence of the 2-oxopropyl group introduces a ketone functionality, which may influence hydrogen-bonding interactions in biological systems. Additionally, the bromo and methyl substituents at positions 7, 8, and 9 contribute to its unique physicochemical profile.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6(12)4-11-5-10-7-2-3-14-8(7)9(11)13/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBATUWIFHGBGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=NC2=C(C1=O)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable β-keto ester under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one core. The oxopropyl group can then be introduced through alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxopropyl group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thieno or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
Biological Activities
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one has been studied for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with biological systems, particularly as an inhibitor or modulator of specific enzymes or receptors.
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit notable antitumor properties. For instance:
- Case Study : A derivative of thieno[3,2-d]pyrimidin-4(3H)-one demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antiviral Properties
Research has also highlighted the antiviral potential of this compound.
- Case Study : In vitro studies showed that certain thieno[3,2-d]pyrimidine derivatives could inhibit viral replication in cells infected with influenza virus. The compounds were found to interfere with viral RNA synthesis .
Industrial Applications
Beyond biological applications, this compound has potential uses in various industrial sectors:
Agrochemicals
The compound's ability to act as a biocontrol agent against plant pathogens has been explored:
- Case Study : Research indicated that thieno[3,2-d]pyrimidin derivatives could be developed into fungicides due to their efficacy against fungal pathogens affecting crops .
Material Science
Due to its unique chemical structure, this compound may also find applications in material science:
- Potential Application : The synthesis of polymeric materials incorporating thieno[3,2-d]pyrimidin moieties could lead to materials with enhanced thermal stability and electrical conductivity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism. In cancer research, the compound targets tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between compound 9 and related thieno-pyrimidinone derivatives:
Structural Variations and Physicochemical Properties
- Bromine at position 8 increases molecular weight and may improve electrophilicity, aiding in kinase inhibition (e.g., Pim-1) . Hydrazono-pyrazole substituents () likely alter π-π stacking interactions, affecting binding to biological targets .
- Melting Points: The high melting point of compound 9 (266–267°C) suggests strong intermolecular forces, possibly due to bromine’s electron-withdrawing effects and the ketone’s polarity. This contrasts with lower melting points (183–230°C) for hydrazono-substituted analogs in .
Biological Activity
3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its anticancer properties, antibacterial effects, and structure-activity relationships (SAR).
- Molecular Formula : C₆H₈N₂OS
- Molecular Weight : 152.18 g/mol
- CAS Number : 14080-50-3
Anticancer Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. A notable study synthesized various thienopyrimidine derivatives and evaluated their cytotoxicity against different cancer cell lines.
Key Findings:
- Cytotoxicity : Compounds derived from thieno[3,2-d]pyrimidine showed significant cytotoxic activity against breast cancer cell lines, particularly T-47D. For instance, one derivative displayed over 90% inhibition in these cells .
- Enzymatic Inhibition : The compounds were also tested for their inhibitory effects on phosphoinositide 3-kinase (PI3K) isoforms. One compound exhibited 72% and 84% inhibition on PI3Kβ and PI3Kγ, respectively, indicating its potential as a lead compound for further development in cancer therapy .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influenced the activity of these compounds. For example, hydroxyl substitutions at certain positions enhanced both cytotoxicity and enzymatic inhibition .
Antibacterial Activity
Thieno[3,2-d]pyrimidines have also been identified as novel antibacterial agents. A screening campaign against Mycobacterium tuberculosis revealed that these compounds could act as prodrugs, forming active metabolites through enzymatic reduction.
Research Insights:
- Broad-Spectrum Activity : The derivatives demonstrated activity against various bacterial strains, including Staphylococcus aureus (MRSA), and showed moderate effects against some Gram-negative bacteria .
- Mechanism of Action : The mechanism involves the activation of the nitro group by nitroreductase enzymes, leading to the formation of highly antimycobacterial metabolites .
Case Studies
- Antitumor Efficacy in Animal Models : In vivo studies on mice indicated that certain thieno[3,2-d]pyrimidine derivatives exhibited antitumor activity across various experimental tumor models. Compounds were found to have low toxicity with maximum tolerated doses ranging from 1200 to 1750 mg/kg .
| Compound | LD100 (mg/kg) | MTD (mg/kg) | Antitumor Activity |
|---|---|---|---|
| Compound A | 2000 | 1200 | Moderate |
| Compound B | 2500 | 1750 | Significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 3-aminothieno[2,3-b]pyridine-2-carboxamide with ethyl acetoacetate under reflux conditions. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (~80–100°C), and reaction time (6–12 hours). Purification often employs crystallization from ethanol or acetic acid, yielding 42–84% depending on substituents . Optimization strategies include monitoring intermediates via TLC/HPLC and using catalysts (e.g., KI) to enhance coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670–1720 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- ¹H/¹³C NMR : Resolves substituent effects (e.g., methyl groups at δ 2.6–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 325–379 for brominated analogs) and fragmentation patterns .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Antiplasmodial activity : Screen against Plasmodium falciparum cultures (e.g., RPMI 1640 medium, 1–5% O₂) and compare inhibition to chloroquine .
- Enzyme inhibition : Perform tyrosinase inhibition assays using L-DOPA as a substrate, measuring IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent analysis : Compare analogs with varying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to assess electronic and steric effects on bioactivity. For example, trifluoromethyl groups enhance lipophilicity and target binding .
- Core modifications : Replace the pyrimidinone oxygen with sulfur (thionation) to improve photodynamic therapy (PDT) efficacy via singlet oxygen generation .
- Table : Key SAR Findings
Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tyrosinase (PDB: 2Y9X) or Pim-1 kinase. Focus on hydrogen bonding (e.g., pyrimidinone carbonyl with active-site residues) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- ADMET prediction : Employ SwissADME to estimate logP, bioavailability, and CYP450 interactions .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Assay standardization : Control variables like oxygen tension (critical for antiplasmodial assays ) or cell passage number.
- Meta-analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., pIC₅₀ = -log(IC₅₀)). Discrepancies may arise from substituent stereochemistry or solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What strategies address solubility challenges in in vivo testing?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
